molecular formula C10H17F2NO2 B1408949 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid CAS No. 1889794-96-0

3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid

Cat. No.: B1408949
CAS No.: 1889794-96-0
M. Wt: 221.24 g/mol
InChI Key: VCVDAONUYWZJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with two fluorine atoms and a propionic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Propionic Acid Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the piperidine ring, using reagents such as sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid include:

    3-(4,4-Difluoropiperidin-1-yl)-propionic acid methyl ester: This compound shares the piperidine and fluorine features but differs in the ester group.

    4-(4,4-Difluoropiperidin-1-yl)benzoic acid: This compound has a benzoic acid moiety instead of the propionic acid group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-9(2,8(14)15)7-13-5-3-10(11,12)4-6-13/h3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVDAONUYWZJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
Reactant of Route 2
Reactant of Route 2
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
Reactant of Route 3
Reactant of Route 3
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
Reactant of Route 4
Reactant of Route 4
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
Reactant of Route 5
Reactant of Route 5
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
Reactant of Route 6
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.